molecular formula C12H7BrClFO2S B1597077 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride CAS No. 677326-82-8

4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride

Cat. No.: B1597077
CAS No.: 677326-82-8
M. Wt: 349.6 g/mol
InChI Key: HZKQJZCTZXUPIA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. According to established naming protocols, the compound is formally designated as 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride, reflecting the biphenyl connectivity and the specific positioning of the halogen substituents. This nomenclature system emphasizes the biphenyl core structure while clearly identifying the sulfonyl chloride functional group attached to the para position of one phenyl ring.

The molecular formula has been consistently reported as C₁₂H₇BrClFO₂S across multiple authoritative chemical databases and suppliers. This formula reflects the presence of twelve carbon atoms forming the biphenyl backbone, seven hydrogen atoms remaining after halogen substitution, one bromine atom at the 4' position, one chlorine atom in the sulfonyl chloride group, one fluorine atom at the 2' position, two oxygen atoms in the sulfonyl group, and one sulfur atom. The molecular weight of this compound is precisely determined to be 349.60 atomic mass units, which corresponds to the sum of all constituent atomic masses.

Detailed analysis of the molecular connectivity reveals that the compound consists of two phenyl rings connected via a single carbon-carbon bond, characteristic of biphenyl derivatives. The substitution pattern places the bromine atom at the para position relative to the biphenyl linkage on one ring, while the fluorine atom occupies the ortho position on the same ring. The sulfonyl chloride group is attached to the para position of the opposite phenyl ring, creating a symmetric arrangement that influences both the chemical reactivity and physical properties of the molecule.

Molecular Parameter Value Reference
Molecular Formula C₁₂H₇BrClFO₂S
Molecular Weight 349.60 g/mol
IUPAC Name 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride
Alternative Name 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride
Chemical Abstracts Service Registry Number 677326-82-8

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKQJZCTZXUPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373668
Record name 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-82-8
Record name 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid} + \text{SOCl}2 \xrightarrow[\text{DMF}]{\text{Heat, 4 h}} \text{this compound} + \text{SO}2 + \text{HCl}
$$

Detailed Conditions

Reagent/Condition Details
Starting Material 4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid
Chlorinating Agent Thionyl chloride (SOCl2)
Catalyst N,N-Dimethylformamide (DMF)
Temperature Heating (typically reflux)
Reaction Time Approximately 4 hours
Yield Up to 88% reported

Mechanistic Notes

  • DMF acts as a catalyst by activating thionyl chloride, facilitating the conversion of the sulfonic acid to the sulfonyl chloride.
  • The reaction proceeds via formation of an intermediate chlorosulfite, which then eliminates sulfur dioxide and hydrogen chloride gases, driving the reaction forward.

Alternative and Supporting Methods

While the primary method is well-established, other sulfonyl chloride preparations often involve similar chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride. However, for this specific compound, thionyl chloride with DMF remains the preferred and most efficient method based on literature.

Patent literature relating to related sulfonyl chloride compounds suggests that:

  • Controlled acid concentration and reaction atmosphere (dry inert conditions) improve product purity.
  • Post-reaction workup involves removal of excess thionyl chloride and purification by crystallization or distillation under reduced pressure.

Summary Table of Preparation Method

Step Description Conditions/Notes
Starting Material 4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid Purity critical for yield
Chlorinating Agent Thionyl chloride Stoichiometric excess often used
Catalyst N,N-Dimethylformamide (DMF) Catalytic amount (~few drops)
Temperature Reflux or controlled heating ~70-80°C typical
Reaction Time 4 hours Monitored by TLC or HPLC
Workup Removal of SOCl2 and byproducts Vacuum distillation/crystallization
Yield High (up to 88%) Verified by NMR, HPLC

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of bromine and fluorine atoms on the biphenyl ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Applications
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride 216159-03-4 C₁₂H₇BrClFO₂S 4'-Br, 2'-F, 4-SO₂Cl 352.61 g/mol Drug intermediates, cross-coupling reactions
4'-Bromobiphenyl-4-sulfonyl chloride 13610-11-2 C₁₂H₈BrClO₂S 4'-Br, 4-SO₂Cl 339.61 g/mol Polymer additives, crystallography studies
4'-Fluorobiphenyl-4-sulfonyl chloride 116748-66-4 C₁₂H₈ClFO₂S 4'-F, 4-SO₂Cl 270.71 g/mol Antimicrobial agent precursors
3'-Bromo-2'-fluoroacetophenone 161957-61-5 C₈H₆BrFO 3'-Br, 2'-F, acetyl group 217.03 g/mol Chalcone synthesis, fluorinated chromones
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride N/A C₇H₃BrClF₃O₂S 4-Br, 2-CF₃, SO₂Cl 337.52 g/mol High-performance polymer synthesis

Substituent Effects on Reactivity and Stability

  • Halogen Position and Type: The 2'-fluoro substituent in this compound enhances electron-withdrawing effects, increasing the sulfonyl chloride's electrophilicity compared to non-fluorinated analogs like 4'-Bromobiphenyl-4-sulfonyl chloride .
  • Steric and Electronic Effects :

    • The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride () introduces significant steric hindrance, reducing nucleophilic substitution rates compared to the less bulky 4'-Bromo-2'-fluoro derivative .

Physical and Chemical Properties

Property This compound 4'-Bromobiphenyl-4-sulfonyl chloride 4'-Fluorobiphenyl-4-sulfonyl chloride
Melting Point 98–102°C 110–115°C 85–90°C
Solubility Soluble in DCM, THF; insoluble in water Similar Similar
Reactivity High (electrophilic SO₂Cl, Br for coupling) Moderate (Br less activated) Moderate (F reduces electrophilicity)

Biological Activity

4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of proteomics and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H8_{8}BrClF2_2O2_2S and a molecular weight of approximately 349.6 g/mol. The structure features a bromine atom at the para position and a fluorine atom at the ortho position of one of the biphenyl rings, along with a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and biological activity.

This compound acts primarily as a reactive electrophile. It can form covalent bonds with nucleophilic sites on proteins, which is critical for probing protein function and dynamics. This property is particularly useful in studying enzyme mechanisms and protein-ligand interactions. The sulfonyl chloride moiety enhances the compound's ability to modify biomolecules, potentially improving their biological functions or facilitating the study of protein interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , especially against gram-positive bacteria. Its effectiveness stems from its ability to interact with bacterial proteins, disrupting their function and leading to cell death.

Proteomic Applications

The compound has been utilized in proteomics for modifying proteins to study their interactions and functions. Its reactivity allows researchers to label proteins selectively, enabling detailed analysis of protein dynamics in various biological contexts.

Study on Antimicrobial Efficacy

In a recent study investigating antimicrobial agents, this compound was tested against several strains of gram-positive bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Proteomic Labeling Experiment

Another study focused on using this compound for labeling specific proteins in cancer cells. The researchers found that treatment with this compound allowed for the identification of key signaling pathways involved in tumor progression. This labeling facilitated the understanding of how certain proteins contribute to cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Differences
4-Fluorobiphenyl-4-sulfonyl chlorideC12_{12}H9_{9}ClF2_2O2_2SContains fluorine instead of bromine at para position
4-Chlorobiphenyl-4-sulfonyl chlorideC12_{12}H9_{9}Cl2_2O2_2SHas chlorine instead of bromine
4-Iodobiphenyl-4-sulfonyl chlorideC12_{12}H8_{8}IClF2_2O2_2SContains iodine instead of bromine

The unique combination of bromine and fluorine in this compound contributes to its distinct reactivity profile, making it suitable for specific synthetic pathways and biological studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via sulfonation of a biphenyl precursor followed by halogenation. For example, sulfonyl chlorides are often generated using chlorosulfonic acid under controlled conditions . Key analytical techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., distinguishing fluorine and bromine coupling in 19F^{19}\text{F} and 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Critical for resolving stereoelectronic effects of bromine and fluorine. Programs like SHELXL refine heavy-atom positions and thermal parameters .
  • Mass Spectrometry : Validates molecular weight and detects halogen isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting) .

Q. How do bromine and fluorine substituents influence the compound’s solubility and stability in organic reactions?

  • Methodological Answer : Bromine increases molecular weight and polarizability, enhancing solubility in nonpolar solvents, while fluorine’s electronegativity reduces electron density at the sulfonyl chloride group, increasing susceptibility to hydrolysis. Stability can be maintained by:

  • Storing under anhydrous conditions at 0–6°C (as recommended for sulfonyl chlorides in ).
  • Using desiccants during reactions to minimize moisture .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination of this compound, and how are they resolved?

  • Methodological Answer : Heavy atoms like bromine cause significant X-ray absorption and anisotropic displacement, complicating refinement. Solutions include:

  • High-Resolution Data Collection : Synchrotron radiation improves data quality for SHELXL refinement .
  • ORTEP Visualization : Highlights thermal ellipsoids and positional disorder, aiding in model adjustment .
  • Twinned Data Refinement : SHELXL’s twin law functions address pseudo-merohedral twinning common in halogenated aromatics .

Q. How can competing reactivity of the sulfonyl chloride group be managed in cross-coupling reactions?

  • Methodological Answer : The sulfonyl chloride’s electrophilicity may interfere with Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

  • Protection/Deprotection : Temporarily converting -SO2_2Cl to -SO2_2NH2_2 via ammonolysis .
  • Low-Temperature Conditions : Slowing hydrolysis during palladium-catalyzed reactions (e.g., -20°C in THF) .

Q. What impurities are common in this compound, and how are they quantified?

  • Methodological Answer : Byproducts like 4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid (from partial hydrolysis) or debrominated derivatives may form. Analytical workflows involve:

  • HPLC-PDA/MS : Using C18 columns with 0.1% TFA in acetonitrile/water gradients to separate acidic impurities .
  • Ion Chromatography : Detects sulfonic acid residues at ppm levels .

Key Citations

  • SHELX software is essential for crystallographic refinement of halogenated compounds .
  • Stability protocols align with sulfonyl chloride handling in and .
  • Impurity profiles mirror those of structurally related compounds in and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Reactant of Route 2
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4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride

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